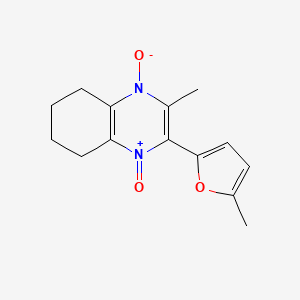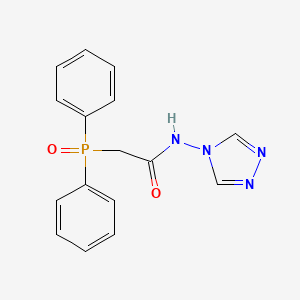![molecular formula C17H18N2O2S B5829042 N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5829042.png)
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide is an organic compound with the molecular formula C16H16N2O2S It is a member of the carbamothioylbenzamide family, characterized by the presence of a carbamothioyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 4-ethoxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes involving thiol groups.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-ethoxyphenyl)carbamothioyl]benzamide
- N-{[(4-ethoxyphenyl)carbamothioyl]amino}butanamide
Uniqueness
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-15-9-7-14(8-10-15)18-17(22)19-16(20)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPHLJSGGSXOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B5828967.png)
![2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5828972.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B5828987.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5828994.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5829005.png)

![7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium](/img/structure/B5829015.png)
![1-(4-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B5829028.png)


![(2E)-3-(furan-2-yl)-N-[(6-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5829059.png)


